

Application Notes and Protocols for Studying 2-Nonadecanone as an Insect Semiochemical

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Compound of Interest

Compound Name: 2-Nonadecanone

Cat. No.: B165413

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Introduction

2-Nonadecanone (CAS: 629-66-3) is a long-chain aliphatic methyl ketone with the molecular formula $C_{19}H_{38}O$.^[1] It has been identified in various natural sources, including certain plants and bacteria.^{[2][3]} While research into its bioactivity is ongoing, studies on structurally similar long-chain ketones suggest potential roles as insect repellents or toxicants. For instance, a series of aliphatic methyl ketones have demonstrated repellent properties against the malaria vector *Anopheles gambiae*.^{[2][4]}

These application notes and protocols provide a comprehensive framework for investigating the semiochemical properties of **2-Nonadecanone**. The described methodologies will enable researchers to systematically evaluate whether this compound acts as an attractant, repellent, or has other behavioral or physiological effects on target insect species. The protocols are designed to guide the user from initial electrophysiological screening to detailed behavioral assays and field validation.

Chemical and Physical Properties of 2-Nonadecanone

A thorough understanding of the test compound's properties is crucial for proper handling, solvent selection, and dosage preparation.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₃₈ O	[1][4]
Molecular Weight	282.50 g/mol	[2][4]
IUPAC Name	Nonadecan-2-one	[3][4]
Synonyms	Methyl heptadecyl ketone	[3][4]
CAS Number	629-66-3	[4]
Melting Point	57.0 °C	[2]
Solubility	Soluble in alcohol; Insoluble in water	[5]

Data Presentation: Repellency of Aliphatic Methyl Ketones against *Anopheles gambiae*

While specific data on **2-Nonadecanone** as an attractant is not readily available in the literature, the following table presents quantitative data on the repellency of other long-chain methyl ketones against *Anopheles gambiae*. This serves as an example of how to structure and present such data. The "Protection (%)" indicates the percentage reduction in mosquito landings on a treated surface compared to a control.

Compound	Concentration (% w/v)	Mean Protection (%) \pm SE
2-Undecanone	10	95.0 \pm 2.2 a,A
1	82.5 \pm 2.5 b,B	
0.1	67.5 \pm 2.5 c,C	
2-Dodecanone	10	87.5 \pm 2.5 a,A
1	75.0 \pm 2.9 b,B	
0.1	55.0 \pm 2.9 c,C	
2-Tridecanone	10	100 \pm 0.0 a,A
1	92.5 \pm 2.5 a,B	
0.1	77.5 \pm 2.5 b,C	
2-Pentadecanone	10	100 \pm 0.0 a,A
1	90.0 \pm 0.0 a,B	
0.1	72.5 \pm 2.5 b,C	
DEET (Control)	10	100 \pm 0.0 a,A
1	90.0 \pm 0.0 a,B	
0.1	75.0 \pm 2.9 b,C	

Data adapted from a study on the repellency of long-chain aliphatic methyl ketones.^[4]

Values in the same column followed by the same lowercase letter are not significantly different. Values in the same row followed by the same uppercase letter are not significantly different.

Experimental Protocols

Protocol 1: Electroantennography (EAG) for Olfactory Screening

EAG is used to measure the overall electrical response of an insect's antenna to a volatile compound. It is an effective high-throughput method to screen for compounds that can be detected by the insect's olfactory system.^{[6][7]}

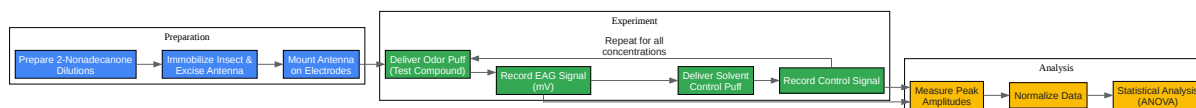
Materials:

- **2-Nonadecanone** ($\geq 95\%$ purity)
- Solvent (e.g., hexane, paraffin oil)
- Intact insect subjects (e.g., mosquitoes, moths)
- EAG system (micromanipulators, silver-silver chloride electrodes, amplifier, data acquisition system)
- Odor delivery system (Pasteur pipettes, filter paper strips, purified air stream)
- Dissecting microscope

Procedure:

- Preparation of Test Compound: Prepare serial dilutions of **2-Nonadecanone** in the chosen solvent (e.g., 0.01, 0.1, 1, 10, 100 $\mu\text{g}/\mu\text{L}$).
- Antenna Preparation:
 - Immobilize the insect (e.g., in a pipette tip with the head protruding).
 - Under the microscope, carefully excise one antenna at the base.
 - Mount the excised antenna between the two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

- Odor Stimulation:
 - Apply a known volume (e.g., 10 μ L) of the **2-Nonadecanone** solution onto a filter paper strip and insert it into a Pasteur pipette. Allow the solvent to evaporate.
 - A control pipette should contain only the solvent.
 - Deliver a puff of purified air (e.g., 0.5 seconds) through the pipette, directing the odorant over the antenna.
- Data Recording:
 - Record the resulting depolarization (in millivolts, mV) of the antenna.
 - Present stimuli from lowest to highest concentration, with a solvent control presented between each test compound.
 - Allow sufficient time (e.g., 60 seconds) between stimulations for the antenna to recover.
- Data Analysis:
 - Measure the peak amplitude of the EAG response for each stimulus.
 - Normalize the responses by subtracting the average response to the solvent control.
 - Compare the mean responses to different concentrations of **2-Nonadecanone** using ANOVA.



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Caption: Workflow for Electroantennography (EAG) screening.

Protocol 2: Two-Choice Olfactometer Behavioral Assay

This assay assesses the preference of an insect for one of two odor sources, providing a quantitative measure of attraction or repellency.[8]

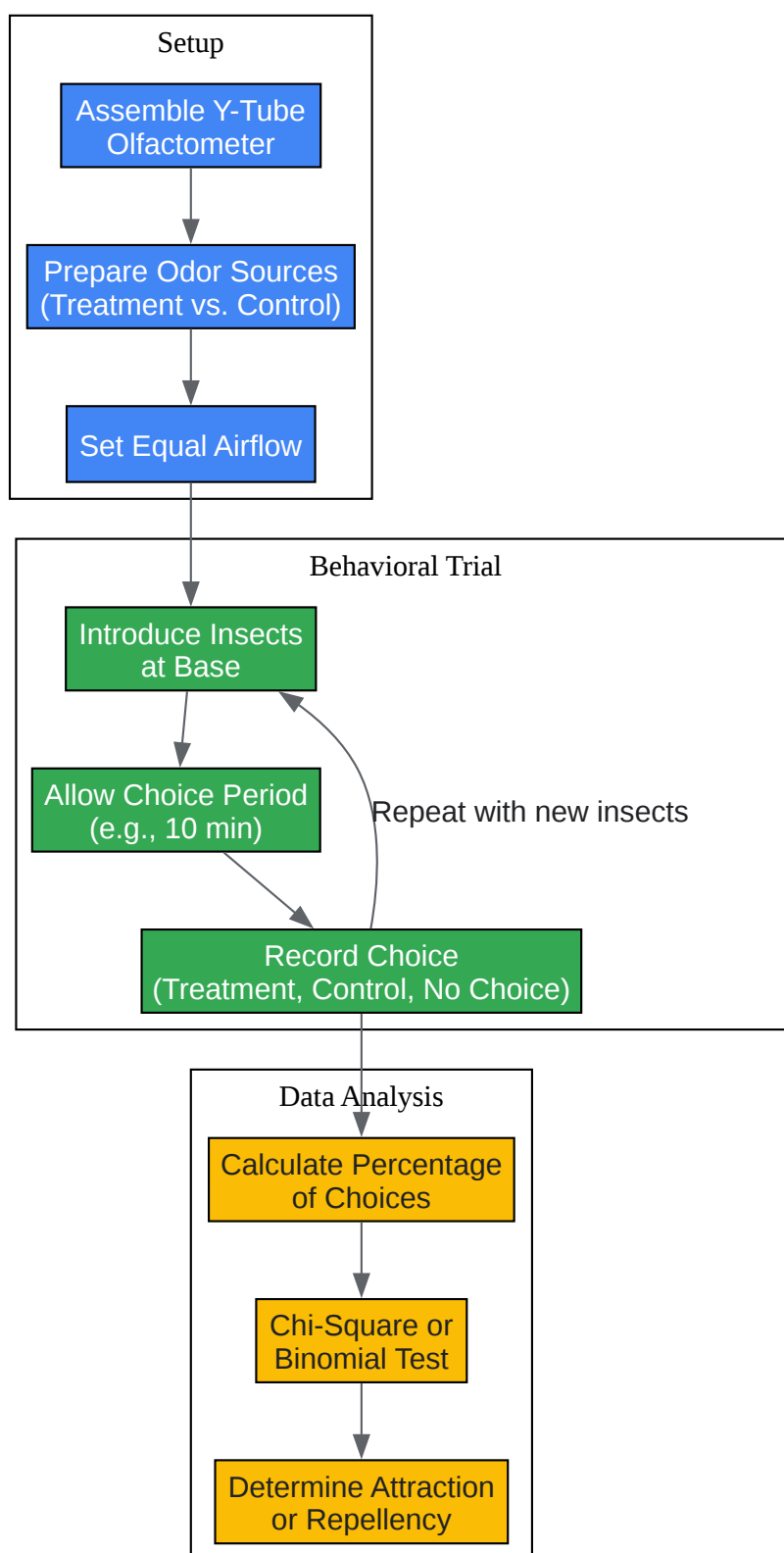
Materials:

- Y-tube or T-tube olfactometer
- Airflow meter and charcoal-filtered, humidified air source
- Test insects (e.g., 20-50 individuals per trial)
- **2-Nonadecanone** and solvent
- Odor sources (e.g., filter paper in cartridges)

Procedure:

- Setup:
 - Connect the olfactometer to the purified air source, ensuring equal airflow through both arms (e.g., 200 mL/min).
 - Place the olfactometer in a controlled environment with uniform lighting and temperature, free from external drafts and odors.
- Stimulus Preparation:
 - Apply the **2-Nonadecanone** solution to a filter paper and place it in a cartridge connected to one arm of the olfactometer (the "treatment arm").
 - Apply the solvent alone to another filter paper and place it in the cartridge for the other arm (the "control arm").

- Behavioral Trial:
 - Introduce a single insect or a group of insects into the base of the olfactometer.
 - Allow a set amount of time (e.g., 5-10 minutes) for the insect(s) to make a choice.
 - A choice is recorded when an insect moves a certain distance (e.g., two-thirds of the way) down one of the arms and remains there for a specified time (e.g., 30 seconds).
 - Insects that do not make a choice within the allotted time are recorded as "no choice."
- Data Collection and Analysis:
 - Conduct multiple replications (e.g., 10-15 trials), alternating the treatment arm between trials to avoid positional bias.
 - Calculate the percentage of insects choosing the treatment arm versus the control arm.
 - Use a Chi-square (χ^2) test or a binomial test to determine if the distribution of choices is significantly different from a 50:50 distribution.
 - An Attraction Index (AI) can be calculated as: $AI = (N_t - N_c) / (N_t + N_c)$, where N_t is the number choosing the treatment and N_c is the number choosing the control.



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Caption: Workflow for a two-choice olfactometer assay.

Protocol 3: Field Trapping Study

Field trials are essential to validate laboratory findings and determine the efficacy of a potential attractant under natural conditions.

Materials:

- Insect traps appropriate for the target species (e.g., delta traps, funnel traps)[[7](#)]
- Lures (e.g., rubber septa, cotton wicks)
- **2-Nonadecanone** and solvent
- Sticky inserts or collection containers for traps
- Randomized block design for trap placement in the field

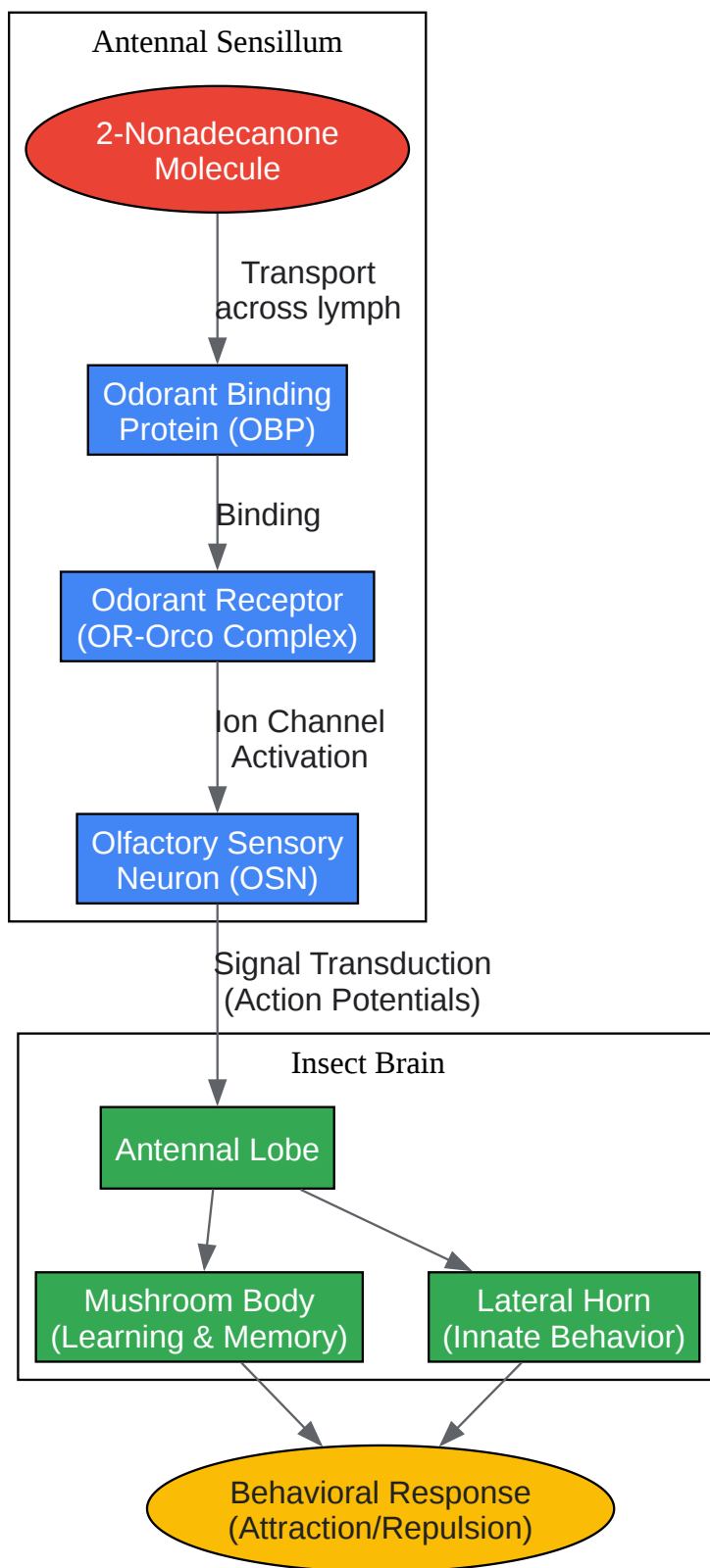
Procedure:

- Lure Preparation:
 - Load lures with a precise amount of **2-Nonadecanone** (e.g., 1 mg). A control lure should be loaded with solvent only.
 - The release rate can be modulated by the type of lure and the amount of compound loaded.
- Trap Deployment:
 - Select a suitable field site where the target insect is present.
 - Set up multiple blocks (replicates), with each block containing one trap with the **2-Nonadecanone** lure and one control trap.
 - Randomize the placement of treatment and control traps within each block.
 - Ensure sufficient distance between traps (e.g., >20 meters) to avoid interference.
- Data Collection:

- Collect and count the number of target insects captured in each trap at regular intervals (e.g., weekly).
- Replace lures as needed based on their expected field life.
- Continue the trial for a predetermined period (e.g., 4-6 weeks).
- Data Analysis:
 - For each collection date, calculate the mean number of insects captured per trap for both the treatment and control groups.
 - Use a t-test or ANOVA to determine if there is a significant difference in trap catch between the **2-Nonadecanone**-baited traps and the control traps.

Conceptual Olfactory Signaling Pathway

The following diagram illustrates a generalized pathway for how a volatile compound like **2-Nonadecanone** might be detected by an insect's olfactory system, leading to a behavioral response.



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